N-(adamantan-1-yl)-3,4-dimethylbenzamide
Overview
Description
N-(adamantan-1-yl)-3,4-dimethylbenzamide is a compound that features an adamantane moiety attached to a benzamide structure. Adamantane, a highly symmetrical polycyclic cage molecule, is known for its unique properties and diverse applications in medicinal chemistry. The incorporation of adamantane into benzamide enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-3,4-dimethylbenzamide typically involves the reaction of 1-adamantylamine with 3,4-dimethylbenzoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using microwave irradiation, which significantly reduces reaction times and increases yields. The use of microwave irradiation in organic synthesis has been shown to enhance reaction rates and improve product purity. Additionally, continuous flow reactors can be employed to scale up the production process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantane moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
N-(adamantan-1-yl)-3,4-dimethylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential antiviral and antibacterial properties, particularly against influenza and other viral infections.
Medicine: Explored for its potential use in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s due to its ability to cross the blood-brain barrier and its neuroprotective effects.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings, due to its thermal stability and rigidity.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. In antiviral applications, the compound may inhibit viral replication by interfering with viral entry or uncoating processes. In neuroprotective applications, it may modulate neurotransmitter release or inhibit the aggregation of amyloid-beta peptides, thereby reducing oxidative stress and neuronal damage.
Comparison with Similar Compounds
N-(adamantan-1-yl)-3,4-dimethylbenzamide can be compared with other adamantane derivatives, such as:
Amantadine: An antiviral and anti-Parkinsonian drug that shares the adamantane core structure but differs in its functional groups.
Memantine: Used in the treatment of Alzheimer’s disease, it also features an adamantane core but has different substituents that confer distinct pharmacological properties.
Rimantadine: Another antiviral drug with an adamantane structure, used primarily for the treatment of influenza A.
The uniqueness of this compound lies in its specific combination of the adamantane moiety with the 3,4-dimethylbenzamide structure, which imparts unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(1-adamantyl)-3,4-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-12-3-4-17(5-13(12)2)18(21)20-19-9-14-6-15(10-19)8-16(7-14)11-19/h3-5,14-16H,6-11H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEYISDITDVTBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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